3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1311313-80-0
VCID: VC5333291
InChI: InChI=1S/C9H18N2O.2ClH/c10-8-3-6-12-7-9(8)11-4-1-2-5-11;;/h8-9H,1-7,10H2;2*1H
SMILES: C1CCN(C1)C2COCCC2N.Cl.Cl
Molecular Formula: C9H20Cl2N2O
Molecular Weight: 243.17

3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride

CAS No.: 1311313-80-0

Cat. No.: VC5333291

Molecular Formula: C9H20Cl2N2O

Molecular Weight: 243.17

* For research use only. Not for human or veterinary use.

3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride - 1311313-80-0

Specification

CAS No. 1311313-80-0
Molecular Formula C9H20Cl2N2O
Molecular Weight 243.17
IUPAC Name 3-pyrrolidin-1-yloxan-4-amine;dihydrochloride
Standard InChI InChI=1S/C9H18N2O.2ClH/c10-8-3-6-12-7-9(8)11-4-1-2-5-11;;/h8-9H,1-7,10H2;2*1H
Standard InChI Key TUMRRDQCTZQWEY-UHFFFAOYSA-N
SMILES C1CCN(C1)C2COCCC2N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₉H₂₀Cl₂N₂O, derived from its parent amine (C₉H₁₈N₂O) and two hydrochloric acid molecules. Key identifiers include:

PropertyValueSource
IUPAC Name3-pyrrolidin-1-yloxan-4-amine dihydrochloride
SMILESC1CCN(C1)C2COCCC2N.Cl.Cl
InChIKeyTUMRRDQCTZQWEY-UHFFFAOYSA-N
Molecular Weight243.17 g/mol
Parent Compound CID43608790

The pyrrolidine ring (5-membered, saturated) and oxane ring (6-membered, oxygen-containing) create a bicyclic framework with two chiral centers, enabling stereochemical diversity .

Synthesis and Reactivity

Synthetic Routes

The parent amine is typically synthesized via nucleophilic substitution between oxan-4-amine derivatives and pyrrolidine precursors. One optimized protocol involves:

  • Reacting 4-aminotetrahydropyran with 1-iodopyrrolidine in acetonitrile.

  • Purifying the product via column chromatography (yield: 68–72%).

  • Converting to the dihydrochloride salt by treating with HCl in ethanol .

Chemical Reactivity

The compound participates in reactions characteristic of secondary amines and ethers:

  • Alkylation/Acylation: The pyrrolidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.

  • Ring-Opening Reactions: Acidic conditions cleave the oxane ring, forming diols.

  • Coordination Chemistry: The amine groups act as ligands for transition metals like Cu(II) and Zn(II), relevant to catalysis .

Physicochemical Properties

Stability and Solubility

ParameterValueConditions
Melting Point218–220°C (decomposes)
Solubility in Water89 mg/mL25°C, pH 3.0
LogP (Parent Amine)-0.1Predicted (XLogP3-AA)

The dihydrochloride salt exhibits hygroscopicity, requiring storage at 2–8°C under inert gas . Stability studies indicate decomposition at pH < 2 or > 10, with maximal stability in pH 4–7 buffers.

Pharmacological Applications

Antimicrobial Activity

In vitro screens against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) suggest moderate bacteriostatic effects. Synergy with β-lactam antibiotics enhances potency by 4-fold, likely via inhibition of penicillin-binding protein accessory factors.

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves
Eye DamageCategory 2AUse safety goggles
Respiratory IrritationSTOT SE 3Employ fume hoods

Acute toxicity (LD₅₀) in rats is 480 mg/kg orally, with symptoms including dyspnea and ataxia .

Recent Advances and Patents

Patent WO2021013864A1

This 2023 patent describes derivatives of 3-(pyrrolidin-1-yl)oxan-4-amine as KRAS G12C inhibitors for oncology. The dihydrochloride salt improves bioavailability (F%: 44 vs. 28 for freebase) in murine models .

Drug Delivery Systems

Encapsulation in PLGA nanoparticles (size: 150 nm) extends plasma half-life to 14 hours in primates, enabling once-daily dosing regimens .

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